3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)propanoic acid, with the CAS number 1823510-15-1, is a compound that features a tert-butoxycarbonyl group attached to a 3-methylazetidine moiety. This compound is classified as an amino acid derivative, specifically a modified propanoic acid. It is notable for its potential applications in medicinal chemistry and as a building block in pharmaceutical synthesis.
The synthesis of 3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)propanoic acid typically involves several key steps:
The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts may be employed to facilitate the reactions. Careful control of temperature and reaction time is crucial to ensure high yields and purity of the final product.
The molecular structure of 3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)propanoic acid can be represented by its SMILES notation: O=C(N1CC(C1)(C)OCCC(=O)O)OC(C)(C)C. This shows that the compound contains a propanoic acid backbone, an azetidine ring, and a tert-butoxycarbonyl protecting group.
Key molecular data includes:
The compound can participate in various chemical reactions typical for amino acids and esters:
Reactions are generally conducted under controlled pH conditions to prevent unwanted side reactions, and purification techniques such as chromatography are often employed to isolate products.
The mechanism of action for 3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)propanoic acid primarily revolves around its role as a building block in peptide synthesis or as an intermediate in drug development. The tert-butoxycarbonyl group serves as a protective group that can be selectively removed under mild acidic conditions to reveal the free amine functionality.
This functionality allows for further chemical modifications, facilitating the design of compounds with specific biological activities.
The primary applications of 3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)propanoic acid include:
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5